Molecular Weight and Hydrogen-Bonding Capacity Differentiation Versus Des-Methyl Analog
The target compound (CAS 1858793-72-2) possesses a molecular weight of 187.24 g/mol and contains four hydrogen-bond acceptors and three hydrogen-bond donors (estimated from C9H17NO3: carboxyl O×2, hydroxyl O×1, amino N×1; donors: OH×2, NH2×2). The des-methyl analog 2-[1-(aminomethyl)cyclopentyl]-2-hydroxyacetic acid (CAS 1512289-43-8) has a molecular weight of 173.21 g/mol (C8H15NO3) . The 14.03 Da mass difference corresponds to a single methylene (–CH2–) group, which adds lipophilicity and steric bulk to the target compound. This increased molecular volume can influence passive membrane permeability, metabolic stability, and target-binding pocket complementarity [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor count (calculated from molecular formula) |
|---|---|
| Target Compound Data | MW = 187.24 g/mol; Formula C9H17NO3; HBA = 4; HBD = 3 (estimated) |
| Comparator Or Baseline | Des-methyl analog (CAS 1512289-43-8): MW = 173.21 g/mol; Formula C8H15NO3; HBA = 4; HBD = 3 (estimated) |
| Quantified Difference | ΔMW = +14.03 g/mol (one –CH2– unit); identical HBA/HBD count |
| Conditions | Calculated from molecular formula; no experimental assay |
Why This Matters
The additional methyl group provides differentiated lipophilicity and steric profile that may alter pharmacokinetic and target-binding properties compared to the des-methyl analog, justifying compound-specific procurement for structure-activity relationship studies.
- [1] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. Molecular weight and HBD/HBA as key parameters in drug-likeness. View Source
